1-(4-Nitrobenzoyl)-4-piperidinecarboxamide
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-nitrobenzoyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c14-12(17)9-5-7-15(8-6-9)13(18)10-1-3-11(4-2-10)16(19)20/h1-4,9H,5-8H2,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRQTFDCQZCLFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Piperidine Carboxamide Scaffolds in Medicinal Chemistry and Drug Discovery
The piperidine (B6355638) carboxamide scaffold is a privileged structural motif frequently employed in the design of novel therapeutic agents. Piperidine, a saturated six-membered heterocycle containing a nitrogen atom, is a cornerstone in the production of a vast array of drugs. researchgate.net Its derivatives are noted for a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.netijnrd.org
The incorporation of a carboxamide group at the 4-position of the piperidine ring further enhances its utility as a scaffold. This functional group can participate in hydrogen bonding and other molecular interactions, which are crucial for binding to biological targets like enzymes and receptors. ontosight.aiontosight.ai Researchers utilize the piperidine carboxamide framework as a starting point to synthesize new derivatives with optimized biological activity, making it a valuable tool in drug discovery. ontosight.ai For instance, the piperidine-4-carboxamide moiety has been identified as a novel scaffold for designing inhibitors of secretory glutaminyl cyclase (sQC), an enzyme implicated in Alzheimer's disease. nih.gov
The versatility of the piperidine scaffold allows for structural modifications that can modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.com This adaptability has led to the development of piperidine-based compounds across numerous therapeutic areas.
Table 1: Examples of Pharmacological Activities of Piperidine Derivatives
| Therapeutic Area | Example of Activity |
|---|---|
| Oncology | Anticancer agents that can decrease the number of cancer cells. researchgate.net |
| Infectious Diseases | Antiviral, antimalarial, antibacterial, and antifungal agents. researchgate.netbiomedpharmajournal.org |
| Neurology | Anti-Alzheimer, antipsychotic, and analgesic agents. researchgate.netresearchgate.net |
| Cardiovascular | Antihypertensive and anticoagulant agents. researchgate.netijnrd.org |
Role of the Nitrobenzoyl Moiety in Modulating Biological Activity and Drug Design
General Synthetic Routes to Piperidine (B6355638) Carboxamides
The piperidine ring is a prevalent structural motif in numerous biologically active compounds and natural products. chemrevlett.com Consequently, a wide array of methods for its synthesis has been developed. organic-chemistry.org General routes to piperidine carboxamides often begin with a pre-formed piperidine ring containing a carboxylic acid or a related functional group at the C4 position, which is then converted to the primary amide.
Key synthetic approaches include:
Hydrogenation of Pyridine (B92270) Precursors: A common method for synthesizing the piperidine core involves the reduction of corresponding pyridine derivatives. dtic.milwhiterose.ac.uk For instance, a substituted pyridine-4-carboxylate can be catalytically hydrogenated to yield the corresponding piperidine-4-carboxylate, which can then be converted to the carboxamide. whiterose.ac.uk
Intramolecular Cyclization Reactions: Piperidine rings can be formed through various intramolecular cyclization strategies, such as the intramolecular aza-Michael reaction or metal-catalyzed cyclizations. nih.gov These methods build the heterocyclic ring from acyclic precursors.
Amide Formation from Piperidine-4-carboxylic acid: A direct approach involves the conversion of piperidine-4-carboxylic acid to its corresponding carboxamide. This transformation typically requires activation of the carboxylic acid, for example, by converting it to an acid chloride or using standard peptide coupling reagents, followed by reaction with ammonia (B1221849) or a protected ammonia equivalent. researchgate.net
One-Pot Syntheses from Halogenated Amides: Efficient one-pot routes have been developed that integrate amide activation, reduction, and intramolecular nucleophilic substitution to form piperidine structures from acyclic halogenated amides. nih.gov
These foundational methods provide access to the core piperidine-4-carboxamide scaffold, which serves as a crucial intermediate for further functionalization, such as the introduction of the 4-nitrobenzoyl group. researchgate.net
Incorporation of the 4-Nitrobenzoyl Group via Amide Bond Formation Strategies
The introduction of the 4-nitrobenzoyl moiety onto the piperidine nitrogen is a key step in the synthesis of the title compound. This is typically achieved through N-acylation of a piperidine-4-carboxamide precursor. The reaction involves the formation of a stable amide bond between the secondary amine of the piperidine ring and the carboxyl group of 4-nitrobenzoic acid.
Standard acylation and amide coupling reactions are widely employed for this transformation. The most direct method involves the reaction of piperidine-4-carboxamide with an activated form of 4-nitrobenzoic acid. ontosight.ai
Acid Chlorides: A highly effective method is the use of 4-nitrobenzoyl chloride. ontosight.ai The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct. byjus.comprepchem.com This approach is efficient and proceeds under mild conditions.
Coupling Reagents: Modern amide bond formation often utilizes coupling reagents to facilitate the reaction between a carboxylic acid and an amine directly. luxembourg-bio.com This avoids the need to prepare the more reactive acid chloride. These reagents activate the carboxylic acid in situ, making it susceptible to nucleophilic attack by the amine. nih.gov While a vast number of coupling reagents exist, they generally fall into categories such as carbodiimides (e.g., DCC), phosphonium (B103445) salts (e.g., PyBOP), and aminium/uronium salts (e.g., HATU, HBTU). luxembourg-bio.comresearchgate.net The choice of reagent can be critical for optimizing yield and minimizing side reactions.
The general mechanism for these coupling reactions involves the activation of the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea or an active ester, which is then readily displaced by the piperidine nitrogen. luxembourg-bio.com
The Schotten-Baumann reaction is a classic and highly effective method for acylating amines and alcohols. website-files.comchemistry-reaction.com It is particularly well-suited for the synthesis of N-aroyl piperidines. The reaction is typically performed under biphasic conditions, using an organic solvent (like dichloromethane (B109758) or diethyl ether) for the reactants and an aqueous phase containing a base (commonly sodium hydroxide). website-files.comwikipedia.org
In the context of synthesizing 1-(4-nitrobenzoyl)-4-piperidinecarboxamide, the reaction would involve treating piperidine-4-carboxamide with 4-nitrobenzoyl chloride under these two-phase conditions. website-files.com
Key Features of the Schotten-Baumann Reaction:
| Feature | Description |
|---|---|
| Reaction Conditions | Biphasic system (water and an immiscible organic solvent). wikipedia.org |
| Base | An aqueous solution of a base, typically sodium hydroxide, is used. byjus.comorganic-chemistry.org |
| Role of Base | The base serves two crucial purposes: it neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted amine, and it drives the reaction equilibrium towards product formation. byjus.comorganic-chemistry.org |
| Reactants | An amine (piperidine-4-carboxamide) and an acyl halide (4-nitrobenzoyl chloride). chemistry-reaction.com |
The mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride. byjus.comchemistry-reaction.com The base in the aqueous layer continuously removes the proton from the resulting ammonium (B1175870) salt and neutralizes the liberated HCl, allowing the reaction to proceed to completion. byjus.com This method is robust, often high-yielding, and widely used in both laboratory and industrial settings for amide synthesis. website-files.comwikipedia.org
Multi-Component Reaction (MCR) Approaches for Functionalized Piperidine Scaffolds
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and efficient strategy for generating molecular diversity. nih.govsciepub.com These reactions are characterized by high atom economy and procedural simplicity, making them attractive for constructing complex scaffolds like functionalized piperidines.
The Ugi four-component reaction (Ugi-4CR) is one of the most prominent and versatile MCRs. nih.gov It involves the condensation of a carbonyl compound (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide to form an α-acylamino carboxamide. sciepub.comnih.gov This reaction can be adapted to rapidly assemble the core structure of piperidine-based compounds.
For the synthesis of functionalized piperidine scaffolds, a piperidone derivative can be employed as the ketone component. The general Ugi-4CR mechanism proceeds through the initial formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. sciepub.comnih.gov This iminium ion is attacked by the isocyanide, and the resulting nitrilium intermediate is trapped by the carboxylate anion, leading to the final product after an irreversible intramolecular acyl transfer known as the Mumm rearrangement. nih.gov
Components of a Piperidine-focused Ugi-4CR:
| Component | Example | Role |
|---|---|---|
| Ketone | N-protected-4-piperidone | Forms the piperidine core of the product. |
| Amine | Aniline (B41778) or other primary amines | Provides the N-substituent on the newly formed stereocenter. researchgate.net |
| Carboxylic Acid | Propionic acid, etc. | Becomes one of the amide groups in the final product. nih.gov |
| Isocyanide | Tert-butyl isocyanide, etc. | Forms the second amide group in the final product. sciepub.com |
This approach allows for the rapid generation of a library of complex piperidine derivatives by varying each of the four components. researchgate.net The resulting α-acylamino carboxamide scaffold can then undergo further chemical modifications to yield a wide range of analogs. researchgate.net
Derivatization Strategies Utilizing Piperidine-4-one Precursors
Piperidine-4-one and its N-protected derivatives are versatile and widely used precursors for the synthesis of a multitude of 4-substituted piperidines. chemrevlett.comchemrevlett.com These ketones provide a reactive handle for introducing functionality at the C4 position.
One common strategy is reductive amination . In this two-step, one-pot process, the piperidin-4-one is first condensed with an amine to form an enamine or iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, to yield the corresponding 4-amino piperidine derivative. nih.gov
Another powerful method is the Strecker synthesis or related reactions to build the 4-carboxamide functionality. For example, a process for preparing fentanyl analogs involves condensing a piperidone with a primary amine to form a 4-amino-4-carboxyamino-piperidine. google.com
A typical synthetic sequence starting from a piperidin-4-one precursor to arrive at a structure like this compound might involve:
Introduction of the C4 functionality: Transforming the ketone at C4 into a cyano group or a carboxylic acid ester. This can be achieved through various methods, including the Strecker synthesis (using an amine and cyanide source) or by forming a cyanohydrin followed by further transformations. dtic.mil
Conversion to Carboxamide: Hydrolysis of the nitrile or aminolysis of the ester at the C4 position to generate the required primary carboxamide group. google.com
N-Acylation: Reaction of the piperidine nitrogen with 4-nitrobenzoyl chloride, as described previously, to install the final acyl group. ontosight.ai
The use of N-protected piperidine-4-one precursors, such as N-Boc-piperidin-4-one, is common to avoid side reactions at the piperidine nitrogen until the desired C4-substituent is in place. nih.gov The protecting group is then removed before the final N-acylation step.
Role of 1-Boc-4-piperidone as a Key Building Block
1-Boc-4-piperidone, also known as tert-butyl 4-oxopiperidine-1-carboxylate, is a critical starting material in the synthesis of many piperidine derivatives. un.orgcaymanchem.com Its utility stems from the presence of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group serves two primary functions: it deactivates the nitrogen, preventing it from interfering with reactions at other sites of the molecule, and it can be easily removed under acidic conditions to allow for subsequent functionalization of the nitrogen atom. nih.gov
This chemically protected derivative of 4-piperidone (B1582916) is a versatile precursor in multi-step synthetic pathways. un.orgincb.org A common and pivotal reaction involving 1-Boc-4-piperidone is reductive amination. nih.gov In this process, the ketone group at the C-4 position reacts with a primary amine to form an imine, which is then reduced in situ to a secondary amine. This reaction is a cornerstone for creating 4-amino piperidine scaffolds, which are central to the structure of numerous biologically active compounds. nih.gov
The sequence typically involves reacting 1-Boc-4-piperidone with an aniline or another primary amine in the presence of a reducing agent like sodium triacetoxyborohydride. nih.gov This directly installs a substituent at the 4-position, which can be a precursor to the carboxamide group. After the piperidine ring is appropriately substituted at the C-4 position, the Boc group can be removed, and the piperidine nitrogen can be acylated with a reagent such as 4-nitrobenzoyl chloride to yield the final target compound. The stability and predictable reactivity of 1-Boc-4-piperidone make it an indispensable tool for constructing complex piperidine-containing molecules. google.com
Table 1: Key Reactions Involving 1-Boc-4-piperidone
| Reaction Type | Reagents | Intermediate Product | Purpose |
|---|---|---|---|
| Reductive Amination | Aniline, Sodium triacetoxyborohydride, Acetic acid | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | Introduces substituent at C-4 position nih.gov |
| Hydrazine Reaction | Hydrazine hydrate, Ethanol | N-Boc-4-piperidine hydrazine | Forms a key intermediate for pyrazole (B372694) synthesis google.com |
Mannich Reaction in the Synthesis of Piperidinecarboxamide Derivatives
The Mannich reaction is a powerful carbon-carbon bond-forming reaction that is widely employed in the synthesis of nitrogen-containing compounds, including the piperidine core. researchgate.net This three-component condensation reaction typically involves an active hydrogen compound (the nucleophile), an aldehyde (like formaldehyde), and a primary or secondary amine. The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which is then attacked by the enol form of the active hydrogen compound.
In the context of synthesizing piperidine derivatives, the Mannich reaction can be used to construct the piperidine ring itself or to add functionalized side chains. nii.ac.jp Intramolecular versions of the Mannich reaction are particularly effective for cyclization to form the heterocyclic ring. Stereoselective Mannich reactions have been developed to control the three-dimensional arrangement of substituents on the piperidine ring, which is often crucial for biological activity. researchgate.net These methods can utilize chiral auxiliaries, chiral catalysts, or substrates from the chiral pool to achieve high levels of asymmetric induction. researchgate.net
A notable variant is the nitro-Mannich reaction, where a nitroalkane serves as the active hydrogen component. The resulting nitro-functionalized product can be a versatile intermediate; for instance, the nitro group can be reduced to an amine, providing a handle for further elaboration, such as the formation of a carboxamide group. nih.gov The diastereoselective nitro-Mannich reaction, followed by a reductive cyclization, is an effective strategy for controlling the stereochemistry of the final piperidine product. nih.gov
Table 2: Variants of the Mannich Reaction in Piperidine Synthesis
| Reaction Name | Key Components | Key Feature | Application |
|---|---|---|---|
| Classic Mannich Reaction | Aldehyde, Amine, Enolizable carbonyl | Forms β-amino carbonyl compounds | Ring formation or functionalization researchgate.net |
| Nitro-Mannich Reaction | Imine, Nitroalkane | Forms a β-nitro amine | Synthesis of amino-functionalized piperidines nih.gov |
Synthetic Strategies for Analogs Designed for Structure-Activity Relationship (SAR) Investigations
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how different parts of a molecule contribute to its biological activity. To conduct these studies, a series of analogs of a lead compound, such as this compound, are systematically designed and synthesized. nih.gov The strategies for creating these analogs focus on modifying specific parts of the molecule, including the benzoyl ring, the piperidine core, and the carboxamide group.
Synthetic strategies must be flexible to allow for the introduction of diverse substituents. For the benzoyl portion, analogs can be created by starting with various substituted benzoic acids. For example, the nitro group at the 4-position can be replaced with other electron-withdrawing or electron-donating groups (e.g., halogens, alkyl, alkoxy groups) to probe the electronic requirements for activity. nih.gov This is typically achieved by using the corresponding substituted benzoyl chlorides in the final acylation step.
Modifications to the piperidine ring itself are more complex. Substituents can be introduced at the 3- or 4-positions using appropriately substituted starting materials or through stereoselective reactions. The carboxamide at the 4-position can also be varied. For instance, the primary amide (-CONH2) can be replaced with secondary or tertiary amides by reacting a piperidine-4-carboxylic acid precursor with different amines.
The goal of these synthetic efforts is to generate a library of compounds where one specific structural feature is varied at a time. nih.gov By comparing the biological activities of these analogs, researchers can deduce critical information about the pharmacophore—the essential features required for activity—and guide the design of more potent and selective compounds. nih.gov
Table 3: SAR Analog Design Strategies
| Molecular Section | Modification Strategy | Example Analogs | Purpose of Modification |
|---|---|---|---|
| 4-Nitrobenzoyl Group | Use of alternative substituted benzoyl chlorides | 1-(4-Chlorobenzoyl)-, 1-(4-Methoxybenzoyl)- derivatives | Investigate electronic and steric effects of the aromatic substituent nih.gov |
| Piperidine Core | Introduction of substituents on the ring | 3-Methyl- or 3-phenyl-piperidine derivatives | Probe the importance of core conformation and substitution |
Structure Activity Relationship Sar Investigations of 1 4 Nitrobenzoyl 4 Piperidinecarboxamide Analogs
Impact of Piperidine (B6355638) Ring Substitutions on Pharmacological Profiles
The piperidine ring is a key structural feature in many pharmacologically active compounds, and its substitution pattern can significantly influence the biological activity of 1-(4-nitrobenzoyl)-4-piperidinecarboxamide analogs. mdpi.com Studies on related piperidine-containing molecules have demonstrated that modifications to this central scaffold can alter binding affinity, selectivity, and pharmacokinetic properties.
In a study of piperidine-4-carboxamide analogs as inhibitors of the enzyme farnesyltransferase, it was found that the substituents on the piperidine core play a critical role in inhibitory potency. acs.org For instance, the conversion of a piperidine-2-one to the corresponding piperidine resulted in a more than 10-fold increase in potency. acs.org This highlights the importance of the saturation and conformation of the piperidine ring. Furthermore, optical isomers of these analogs showed significant differences in activity, with the (+)-enantiomers exhibiting potent farnesyltransferase inhibition. acs.org
Research on piperidine derivatives as inhibitors of soluble epoxide hydrolase (sEH) has shown that bulky, nonpolar cycloalkyl groups attached to the piperidine amide are well-tolerated and can positively influence inhibitory potency. nih.gov This suggests that the space around the piperidine ring in the target's binding site can accommodate various substituents, and hydrophobic interactions in this region may be beneficial for activity.
The following table illustrates the impact of substitutions on the piperidine ring on the inhibitory activity of analogous compounds.
| Compound ID | Piperidine Ring Modification | Target | IC50 (nM) |
| 1 | Unsubstituted | Farnesyltransferase | 420 |
| 8 | Piperidine core (reduced from piperidin-2-one) | Farnesyltransferase | 3.7 |
| (+)-8 | (+)-enantiomer of piperidine core | Farnesyltransferase | 1.9 |
Data sourced from studies on farnesyltransferase inhibitors. acs.org
Influence of Nitrobenzoyl Moiety Modifications on Potency and Selectivity
Modifications to the nitrobenzoyl moiety of this compound can profoundly affect the compound's potency and selectivity for its biological target. The position and nature of substituents on the benzoyl ring, including the nitro group, are critical determinants of activity.
In a series of piperidine-4-carboxamide (P4C) analogs developed as inhibitors of DNA gyrase in Mycobacterium abscessus, the substitution pattern on the phenyl ring was shown to be a key factor for antibacterial activity. nih.gov For example, the introduction of a trifluoromethyl group at the para-position of the phenyl ring led to a nearly 10-fold increase in activity compared to the unsubstituted parent compound. nih.gov Conversely, moving the same group to the meta-position resulted in reduced potency. nih.gov This indicates a specific spatial requirement within the binding pocket of the target enzyme.
Furthermore, studies on 1-(4-substituted benzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have demonstrated that different para-substituents on the benzoyl ring can modulate cytotoxic activity against various cancer cell lines. mdpi.com For instance, a para-chloro substitution was most effective against certain liver cancer cell lines, while a para-methoxy group showed the best results for others. mdpi.com A para-nitro substituent also demonstrated potent activity against specific breast cancer cell lines. mdpi.com
The following table summarizes the effects of modifying the benzoyl moiety on the biological activity of analogous compounds.
| Compound ID | Benzoyl Moiety Modification | Target/Cell Line | MIC (µM) or GI50 (µM) |
| 844 | Unsubstituted Phenyl | M. abscessus | >12.5 |
| 844-TFM | 4-Trifluoromethylphenyl | M. abscessus | 1.5 |
| 9f | 3-Trifluoromethylphenyl | M. abscessus | 12.5 |
| 5a | 4-Chlorobenzoyl | HUH7 (Liver Cancer) | 4.64 |
| 5c | 4-Methoxybenzoyl | HEPG2 (Liver Cancer) | 7.22 |
| 5e | 4-Nitrobenzoyl | T47D (Breast Cancer) | 0.31 |
Data compiled from studies on DNA gyrase inhibitors and cytotoxic piperazine (B1678402) derivatives. nih.govmdpi.com
Role of Linker Moieties and Terminal Functional Groups in Biological Activity
The linker connecting the core piperidine scaffold to other functional groups, as well as the nature of these terminal groups, are pivotal for the biological activity of this compound analogs. The length, flexibility, and chemical nature of the linker can influence how the molecule fits into its binding site and interacts with key residues.
In the development of piperidine-4-carboxamide inhibitors of M. abscessus DNA gyrase, the linker and the right-hand side (RHS) moiety were systematically modified. nih.gov It was discovered that replacing a phenyl RHS with a quinoline moiety could maintain or even improve activity, depending on the attachment point on the quinoline ring. nih.gov For instance, a linker attached to the 8-position of the quinoline resulted in activity comparable to a potent analog, whereas attachment at the 4-position led to a significant loss of growth inhibitory activity. nih.gov
Studies on piperine-carboximidamide hybrids have also underscored the importance of the terminal functional groups. nih.gov The introduction of different substituents on a terminal aryl ring led to significant variations in antiproliferative activity. For example, a dimethoxy-substituted analog showed greater potency than a monomethoxy analog, and both were more active than an unsubstituted phenyl derivative. nih.gov The presence of a chloro substituent also resulted in promising activity. nih.gov
The table below illustrates the influence of linker and terminal group modifications on the biological activity of analogous compounds.
| Compound ID | Linker/Terminal Group Modification | Target | MIC (µM) or GI50 (nM) |
| 844-TFM | Phenyl RHS | M. abscessus | 1.5 |
| 5n | 8-Quinolyl RHS | M. abscessus | 1.5 |
| 5m | 4-Quinolyl RHS | M. abscessus | 100 |
| VId | 4-Methoxyphenyl Terminal Group | Cancer Cell Lines | 54 |
| VIi | 3,4-Dimethoxyphenyl Terminal Group | Cancer Cell Lines | 39 |
| VIf | 2-Chlorophenyl Terminal Group | Cancer Cell Lines | 44 |
Data gathered from research on DNA gyrase inhibitors and antiproliferative piperine hybrids. nih.govnih.gov
Elucidation of Essential Structural Elements for Specific Biological Effects
Through extensive SAR studies, essential structural elements of this compound analogs that are critical for specific biological effects can be identified. These key features often include a combination of steric and electronic properties that are necessary for optimal interaction with the biological target.
For piperidine-4-carboxamides acting as DNA gyrase inhibitors, a planar heterocyclic left-hand side (LHS) that can intercalate between DNA base pairs is a crucial feature. nih.gov Additionally, a protonated amine in the central linker that forms an ionic interaction with an aspartate residue at the entrance of the protein pocket is vital for binding. nih.gov The right-hand side (RHS) moiety is thought to be embedded in a hydrophobic pocket, indicating that lipophilic groups in this position are favored. nih.gov
In the context of soluble epoxide hydrolase inhibitors, a key structural requirement for piperidine amide-based compounds is the presence of bulky, nonpolar cycloalkyl rings on one side of the molecule. nih.gov Interestingly, replacing a cycloalkyl ring with a 4-trifluoromethoxyphenyl group led to a 4-fold increase in potency, suggesting that this moiety is a more metabolically stable replacement that maintains favorable interactions. nih.gov A 4-nitrophenyl analog also showed a 5-fold increase in activity compared to the unsubstituted phenyl compound, highlighting the potential beneficial electronic effects of the nitro group. nih.gov
The benzoylpiperidine fragment itself is considered a privileged structure in medicinal chemistry, with the 4-(p-fluorobenzoyl)piperidine moiety being crucial for the activity of several 5-HT2A receptor antagonists. mdpi.com This fragment is believed to be important for the proper orientation and anchorage of the ligand at the receptor. mdpi.com
Molecular Mechanisms and Target Engagement of 1 4 Nitrobenzoyl 4 Piperidinecarboxamide
Identification of Specific Molecular Targets (e.g., Enzymes, Receptors, Nucleic Acids)
There is no available data identifying the specific molecular targets of 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide.
Ligand-Target Binding Modes and Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions)
Information regarding the binding modes and interactions of this compound with any biological target is not present in the current body of scientific literature.
Modulation of Cellular Pathways and Biological Processes
There are no studies available that describe the modulation of cellular pathways or biological processes by this compound.
DNA Interaction Studies and Their Biological Implications
No research has been published on the interaction of this compound with DNA.
Modes of DNA Interaction (e.g., Intercalation, Electrostatic Association)
Consequently, there is no information on the potential modes of DNA interaction for this compound.
Methodological Approaches in the Academic Research of 1 4 Nitrobenzoyl 4 Piperidinecarboxamide
Spectroscopic and Spectrometric Characterization Techniques for Novel Analogs (e.g., NMR, FTIR, LC-MS/MS, UV Spectroscopy)
The structural elucidation of newly synthesized analogs of 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide is fundamentally dependent on a combination of spectroscopic and spectrometric techniques. These methods provide detailed information about the molecular framework, functional groups, and purity of the compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for determining the precise arrangement of atoms within a molecule. In the ¹H NMR spectrum of a related compound, 1-(4-nitrobenzoyl)piperazine, specific chemical shifts and coupling constants confirm the presence of the piperazine (B1678402) and nitrobenzoyl moieties. researchgate.net For this compound, one would expect to see characteristic signals for the protons on the piperidine (B6355638) ring, the aromatic protons of the nitrobenzoyl group, and the amide protons. Temperature-dependent ¹H NMR can also be used to study conformational changes, such as the piperidine ring chair conformation. researchgate.net
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of a piperidine derivative would typically show characteristic absorption bands for N-H stretching (for the amide), C=O stretching (for both the amide and the benzoyl ketone), and N-O stretching for the nitro group. thermofisher.com These vibrational frequencies provide direct evidence for the successful incorporation of the various functional components during synthesis.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): This powerful analytical technique is used to separate, identify, and quantify compounds in a mixture. LC separates the target compound from impurities, after which MS provides information about its mass and fragmentation pattern. nih.gov The mass spectrum would confirm the molecular weight of this compound. The MS/MS fragmentation pattern, generated by colliding the parent ion with a gas, would yield characteristic fragments corresponding to the cleavage of the amide bond, the piperidine ring, and the nitrobenzoyl group, further confirming the structure. rhhz.netnih.gov
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the nitroaromatic system in this compound. The nitrobenzoyl moiety would be expected to exhibit strong absorption bands in the UV region of the electromagnetic spectrum. researchgate.netresearchgate.net Changes in the position and intensity of these bands can be used to study interactions with other molecules, such as biomolecules. researchgate.net
Below is a representative table of expected spectroscopic data for this compound based on data from analogous compounds.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to aromatic protons (nitrobenzoyl group), piperidine ring protons, and amide (NH₂) protons. |
| ¹³C NMR | Resonances for carbonyl carbons (amide and ketone), aromatic carbons, and piperidine ring carbons. |
| FTIR (cm⁻¹) | ~3300-3100 (N-H stretch), ~1680 (C=O ketone stretch), ~1650 (C=O amide stretch), ~1520 & ~1350 (N-O asymmetric and symmetric stretch). |
| LC-MS/MS | A parent ion peak corresponding to the molecular weight of the compound, with fragment ions indicating the loss of the nitrobenzoyl and carboxamide groups. |
| UV-Vis (nm) | Absorption maxima characteristic of the nitroaromatic chromophore. |
In Vitro Biological Assay Methodologies (e.g., Agar (B569324) Well Diffusion, Enzymatic Inhibition Assays)
To assess the potential therapeutic applications of this compound and its analogs, a variety of in vitro biological assays are employed. These assays provide initial data on the compound's biological activity, such as its antimicrobial or enzyme-inhibiting properties.
Agar Well Diffusion Method: This is a widely used technique to screen for the antimicrobial activity of a new compound. nih.gov A standardized inoculum of a specific bacterium or fungus is spread over the surface of an agar plate. Wells are then punched into the agar, and a solution of the test compound is added to the wells. If the compound possesses antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. nih.govnih.gov The diameter of this zone is proportional to the antimicrobial potency of the compound. researchgate.net
Enzymatic Inhibition Assays: Many drugs exert their effects by inhibiting specific enzymes. Therefore, enzymatic inhibition assays are crucial for identifying the mechanism of action of a new compound. nih.gov For instance, if this compound is being investigated as a potential inhibitor of a particular enzyme, an assay would be set up containing the enzyme, its substrate, and varying concentrations of the test compound. The rate of the enzymatic reaction is measured, often by monitoring the appearance of a product or the disappearance of a substrate over time. A decrease in the reaction rate in the presence of the compound indicates inhibition. nih.gov From this data, key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be determined, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov
The following table illustrates the type of data generated from such in vitro assays for a hypothetical analog.
| Assay Type | Target Organism/Enzyme | Measurement | Result |
| Agar Well Diffusion | Staphylococcus aureus | Zone of Inhibition (mm) | 15 mm |
| Agar Well Diffusion | Escherichia coli | Zone of Inhibition (mm) | 12 mm |
| Enzymatic Inhibition | Hypothetical Enzyme X | IC₅₀ (µM) | 5.2 µM |
Electrochemical Methods for Analyzing Compound Interactions with Biomolecules
Electrochemical techniques offer a sensitive and cost-effective means to study the interactions between small molecules and biomolecules, such as DNA or proteins. nih.gov These methods can provide insights into binding mechanisms and the potential for oxidative or reductive processes involving the compound.
Cyclic Voltammetry (CV): CV is a versatile electrochemical technique used to investigate the redox properties of a compound. researchgate.net In a typical experiment, the electrochemical behavior of this compound would be studied at an electrode surface in the absence and presence of a biomolecule like DNA. The nitro group in the compound is electrochemically active and can be reduced. researchgate.net If the compound interacts with DNA, changes in the voltammetric signals, such as a shift in the peak potential or a decrease in the peak current, would be observed upon the addition of DNA. nih.gov These changes can indicate the mode of interaction (e.g., intercalation or groove binding). nih.gov
Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive voltammetric techniques that can be used to detect interactions at lower concentrations. nih.gov Similar to CV, changes in the peak characteristics of the compound in the presence of a biomolecule provide evidence of an interaction.
The data below represents a hypothetical outcome from a cyclic voltammetry experiment studying the interaction of an analog with a biomolecule.
| Condition | Peak Potential (V) | Peak Current (µA) |
| Compound Alone | -0.85 | 10.5 |
| Compound + Biomolecule | -0.90 | 8.2 |
Crystallographic Studies for Elucidating Ligand-Target Complex Structures
X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of how a ligand (in this case, an analog of this compound) binds to its biological target, such as a protein or enzyme. researchgate.net This structural information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogs.
To obtain the structure of a ligand-target complex, a high-quality crystal of the target protein is first required. This crystal is then soaked in a solution containing the ligand, or the protein and ligand are co-crystallized. researchgate.net The crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the complex, from which the atomic positions of both the protein and the bound ligand can be determined.
The resulting crystal structure reveals the precise orientation of the ligand within the binding site and the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the complex. This detailed structural information can explain the observed activity of the compound and provide a roadmap for future drug development. For instance, the crystal structure of a related compound, 1-(4-nitrobenzoyl)piperazine, has been determined, revealing the conformation of the piperazine ring and the orientation of the nitrobenzoyl group. researchgate.netresearchgate.netnih.gov
A representative table of crystallographic data for a ligand-target complex is shown below.
| Parameter | Value |
| Space Group | P2₁2₁2₁ |
| Resolution (Å) | 2.1 |
| R-work / R-free | 0.19 / 0.23 |
| Key Interactions | Hydrogen bond between amide N-H and protein backbone C=O. Hydrophobic interaction between the phenyl ring and a hydrophobic pocket in the protein. |
Future Directions and Translational Perspectives for 1 4 Nitrobenzoyl 4 Piperidinecarboxamide Research
Exploration of Novel Therapeutic Applications based on Diverse Biological Activities
The piperidine (B6355638) carboxamide scaffold is a well-established pharmacophore present in a multitude of biologically active compounds. ontosight.aiontosight.ai Future research on 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide should systematically explore a wide range of potential therapeutic applications, building upon the known activities of related structures. Compounds incorporating the piperidine ring have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and neuroprotective properties. ontosight.aiontosight.ai
A primary avenue of investigation should be the compound's potential as an inhibitor of neuronal T-type calcium channels. Dysregulation of these channels has been implicated in neuropathic pain, and rationally designed 1,4-disubstituted piperidines have shown promise in mitigating this condition in preclinical models. afasci.com Furthermore, the antimicrobial potential of piperidine derivatives warrants thorough investigation. biomedpharmajournal.org Research into related nitrobenzenesulfonamide hybrids has revealed significant antituberculosis activity, suggesting that this compound and its analogs could be explored as novel agents against Mycobacterium tuberculosis. nih.gov
The potential biological activities for investigation are summarized in the table below:
| Potential Therapeutic Area | Rationale Based on Related Compounds | Key Biological Targets to Investigate |
| Neuropathic Pain | Inhibition of T-type calcium channels by 1,4-disubstituted piperidines. afasci.com | Cav3.2 T-type calcium channels. |
| Infectious Diseases | Antimicrobial and antifungal activity of piperidin-4-one derivatives. biomedpharmajournal.org Antitubercular activity of nitrobenzenesulfonamide hybrids. nih.gov | Bacterial and fungal cellular machinery; Mycobacterial cell wall synthesis pathways. |
| Inflammation | Anti-inflammatory properties observed in various piperidine carboxamides. ontosight.ai | Enzymes and signaling pathways involved in the inflammatory response. |
| Neurodegenerative Diseases | Potential for neuroprotective effects associated with the piperidine scaffold. ontosight.ai | Cholinesterases and other targets relevant to diseases like Alzheimer's. evitachem.com |
Development of Advanced and Efficient Synthetic Strategies for Analog Libraries
To fully explore the structure-activity relationship (SAR) of this compound, the development of advanced and efficient synthetic strategies for the creation of analog libraries is paramount. The synthesis of a diverse range of derivatives will enable a systematic evaluation of how modifications to the core structure impact biological activity.
Several synthetic routes can be envisioned, leveraging established methodologies in heterocyclic chemistry. nih.gov A key approach involves the multi-step synthesis starting from readily available precursors like N-boc-piperidin-4-one. nih.gov This can involve steps such as reductive amination, followed by acylation to introduce the 4-nitrobenzoyl group. nih.gov Alternative strategies could adapt methods used for the synthesis of related compounds, such as the acylation of a piperidine precursor with 4-nitrobenzoyl chloride.
A generalized synthetic scheme for creating an analog library is outlined below:
| Step | Description | Key Reagents and Conditions | Potential for Diversification |
| 1. Functionalization of Piperidine Core | Introduction of the carboxamide moiety or a precursor at the 4-position. | Starting from 4-cyanopiperidine (B19701) or piperidine-4-carboxylic acid. afasci.com | Variation of substituents on the piperidine ring. |
| 2. N-Acylation | Introduction of the aroyl group at the 1-position of the piperidine nitrogen. | Reaction with various substituted benzoyl chlorides (e.g., 4-nitrobenzoyl chloride). | A wide array of substituted and heterocyclic acyl groups can be used to probe electronic and steric effects. |
| 3. Amide Formation/Modification | Conversion of a carboxylic acid at the 4-position to the carboxamide. | Amide coupling reagents (e.g., CDI) or conversion to an acyl chloride followed by reaction with ammonia (B1221849). afasci.com | Introduction of various amines to generate N-substituted carboxamides. |
The use of high-throughput synthesis technologies, including parallel solution-phase synthesis and flow chemistry, could significantly accelerate the production of these analog libraries. nih.gov
Integration of Computational Drug Design and Experimental Validation in Lead Optimization
The optimization of lead compounds like this compound can be significantly enhanced by integrating computational drug design with experimental validation. nih.gov This synergistic approach allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties, while reducing the time and cost associated with traditional medicinal chemistry approaches.
Computational library design can be employed to generate a virtual library of analogs based on the this compound scaffold. nih.gov Techniques such as molecular docking can then be used to predict the binding affinity of these virtual compounds to specific biological targets identified in initial screening assays. For instance, if the compound is found to inhibit a particular enzyme, docking studies can help in designing modifications that enhance this interaction.
A key computational technique for lead optimization is the use of Free Energy Perturbation (FEP) calculations. nih.gov FEP, in conjunction with molecular dynamics or Monte Carlo simulations, can provide highly accurate predictions of the change in binding affinity resulting from small chemical modifications. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates. The workflow for such an integrated approach is as follows:
Initial Hit Identification: Experimental screening of this compound against a panel of biological targets.
Target Identification and Structural Biology: Determination of the three-dimensional structure of the target protein, either experimentally (e.g., X-ray crystallography) or through homology modeling.
Computational Design: Use of molecular docking and FEP calculations to design a focused library of analogs predicted to have improved activity. nih.gov
Synthesis and Experimental Validation: Chemical synthesis of the prioritized analogs and in vitro testing to validate the computational predictions.
Iterative Optimization: The results from experimental validation are fed back into the computational models to refine the predictions and guide the next round of design and synthesis. nih.gov
This iterative cycle of computational design and experimental validation has proven to be a powerful strategy for rapidly advancing lead compounds towards clinical candidates. nih.govnih.gov
Addressing Research Gaps in Comprehensive Mechanism of Action Elucidation
A significant research gap that needs to be addressed is the comprehensive elucidation of the mechanism of action of this compound. While initial biological screening may identify its effects, understanding how it works at a molecular level is crucial for its development as a therapeutic agent.
Future research should focus on identifying the specific molecular targets with which the compound interacts. This can be achieved through a variety of experimental approaches:
| Experimental Approach | Objective | Expected Outcome |
| Affinity Chromatography | To isolate binding partners from cell lysates. | Identification of proteins that directly bind to the compound. |
| Cellular Thermal Shift Assay (CETSA) | To identify target engagement in a cellular context. | Confirmation of target binding within intact cells. |
| Enzyme Inhibition Assays | To determine if the compound inhibits specific enzymes. | Quantitative data on inhibitory potency (e.g., IC50 values). evitachem.com |
| Receptor Binding Assays | To assess interaction with specific cell surface or nuclear receptors. | Data on binding affinity (e.g., Ki values). |
One potential mechanism of action, based on related structures, could involve the inhibition of enzymes such as the enoyl-ACP reductase of the type II fatty acid synthase (FAS-II) system, which is a key pathway in mycobacteria. drugbank.com Another possibility is the inhibition of cholinesterases, which would be relevant for neurodegenerative diseases. evitachem.com It is imperative that research moves beyond phenotypic screening to pinpoint the precise molecular interactions that underpin the biological activity of this compound.
Potential for Derivatization into Multi-Target Ligands for Complex Diseases
Complex diseases, such as cancer, neurodegenerative disorders, and metabolic syndrome, often involve the dysregulation of multiple biological pathways. The development of multi-target ligands, which are single molecules designed to interact with two or more distinct biological targets, represents a promising therapeutic strategy for these conditions. The this compound scaffold is an excellent candidate for derivatization into such multi-target agents.
The structure of the compound offers several points for modification where other pharmacophores can be incorporated. For example, the 4-nitrobenzoyl group could be replaced with or linked to a moiety known to inhibit a different target. Similarly, the carboxamide group at the 4-position can be modified to introduce another pharmacologically active component.
An example of this approach is the creation of hybrid molecules. Researchers have successfully synthesized hybrids by coupling different pharmacologically relevant scaffolds, such as linking a benzhydrylpiperazine moiety to a nitrobenzenesulfonamide. nih.gov A similar strategy could be applied to this compound, where it is linked to another known inhibitor to create a dual-action ligand.
The design of such multi-target ligands requires a deep understanding of the SAR for each target and careful consideration of the linker used to connect the different pharmacophores. The ultimate goal is to create a single molecule that can modulate multiple disease-related pathways, potentially leading to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.
Q & A
Q. What are the established synthetic methodologies for 1-(4-Nitrobenzoyl)-4-piperidinecarboxamide?
The synthesis typically involves a multi-step process:
- Step 1: Coupling of 4-nitrobenzoic acid derivatives with piperidine-4-carboxamide. A common method uses carbodiimide reagents (e.g., EDCI) with HOBt in anhydrous acetonitrile under ambient conditions for amide bond formation .
- Step 2: Purification via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization from ethanol to ensure high purity .
- Key variables: Reaction temperature (20–25°C) and pH control during workup to minimize side products .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): Confirms amide bond formation and spatial arrangement of the nitrobenzoyl group. For example, H NMR peaks at δ 7.45–8.09 ppm indicate aromatic protons from the nitrobenzoyl moiety .
- Mass Spectrometry (MS): Validates molecular weight (e.g., m/z 313 for intermediate precursors) .
- X-ray Crystallography: Resolves bond angles and torsional strain in the piperidine ring using SHELX software .
Q. How should researchers handle stability and storage of this compound?
- Stability: The nitro group makes the compound sensitive to light and reducing agents. Store in amber vials at –20°C under inert gas (e.g., argon) .
- Decomposition products: Thermal degradation may release NO gases, requiring fume hood use during handling .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Reaction optimization: Use Design of Experiments (DoE) to test variables like solvent polarity (e.g., DMF vs. CHCN) and catalyst loading. Evidence suggests CHCN improves coupling efficiency by 15–20% compared to DMF .
- Workflow integration: Implement inline HPLC monitoring to track intermediate formation and adjust reaction parameters in real time .
Q. How to resolve contradictions in spectral data during characterization?
- Case example: Discrepancies in C NMR signals for the piperidine carboxamide carbonyl (expected δ ~172 ppm) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to confirm dynamic equilibrium .
- Cross-validation: Combine X-ray crystallography (bond lengths) with DFT calculations to validate electronic environments .
Q. What mechanisms underlie its biological activity (e.g., enzyme inhibition)?
- Carbonic anhydrase inhibition: The nitrobenzoyl group acts as a zinc-binding motif, displacing water in the enzyme’s active site. Kinetic assays (IC ~50 nM) confirm competitive inhibition .
- Structure-activity relationship (SAR): Modifying the nitro group to amines (via hydrogenation) reduces activity by 90%, highlighting its critical role .
Q. How can bioavailability challenges be addressed?
- Linker modifications: Replace the carboxamide with a sulfonamide group to enhance solubility (logP reduction from 2.1 to 1.4) .
- Prodrug strategies: Esterify the carboxamide to improve membrane permeability, with in vitro hydrolysis studies showing 80% conversion to active form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
